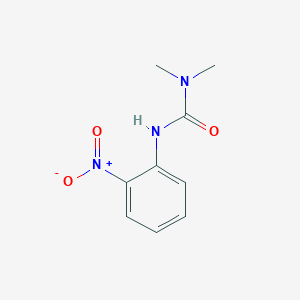

3,3-Dimethyl-1-(2-nitrophenyl)urea

描述

Significance of Urea (B33335) Derivatives in Contemporary Chemical Research

Urea derivatives are a cornerstone of modern chemical research, with their importance spanning pharmaceuticals, agrochemicals, and material science. rsc.orgrsc.orgontosight.ai The urea functional group's capacity to form stable hydrogen bonds with various biological targets makes it a privileged scaffold in drug discovery and medicinal chemistry. nih.gov This has led to the development of numerous clinically approved drugs containing the urea moiety. nih.gov Beyond medicine, urea derivatives are integral to the agricultural industry as herbicides and plant growth regulators. rsc.orgontosight.ai They also serve as vital building blocks in the synthesis of other commercially important chemicals and are used in the development of polymers and as organocatalysts. nih.govrsc.org

The synthesis of N-substituted ureas has traditionally involved methods like the reaction of amines with phosgene (B1210022) or isocyanates. nih.govwikipedia.org However, due to the hazardous nature of these reagents, significant research has been dedicated to developing safer and more environmentally friendly synthetic routes. nih.govrsc.org These newer methods often utilize alternatives like N,N'-Carbonyldiimidazole (CDI) or involve catalyst-free reactions in aqueous media. nih.govrsc.orgrsc.org

Overview of Nitrophenyl Urea Architectures in Academic Contexts

Within the broad class of urea derivatives, those incorporating a nitrophenyl group have garnered considerable academic interest. The presence of the nitro group (-NO2) on the phenyl ring significantly influences the electronic properties of the molecule, impacting its reactivity and potential biological activity. ontosight.aiontosight.ai

Nitrophenyl urea derivatives have been investigated for a variety of applications. For instance, they have been explored as potential antimicrobial, antiviral, and anticancer agents. ontosight.aiontosight.ai The specific positioning of the nitro group on the phenyl ring (ortho, meta, or para) can lead to distinct chemical and biological properties. For example, 1,3-Bis(m-nitrophenyl)urea has been identified as an exceptionally effective complexing agent for proton acceptors. acs.org Furthermore, research into nitrophenyl urea derivatives has contributed to the development of new synthetic methodologies, such as the creation of activated urea building blocks for combinatorial chemistry. acs.org

Research Scope and Potential of 3,3-Dimethyl-1-(2-nitrophenyl)urea

This compound is a specific nitrophenyl urea derivative that is drawing attention within the scientific community. Its structure, featuring a dimethylated nitrogen and a nitro group at the ortho position of the phenyl ring, presents a unique combination of steric and electronic features.

Initial research indicates that this compound holds potential in various areas of chemical synthesis and materials science. The presence of the ortho-nitro group can be exploited in synthetic transformations, potentially serving as a precursor for the synthesis of other complex heterocyclic compounds. The dimethyl substitution on the urea nitrogen also influences its conformational preferences and hydrogen bonding capabilities, which are critical factors in its interaction with other molecules and materials.

While extensive research on this compound is still in its early stages, the foundational knowledge of N-substituted ureas and nitrophenyl architectures provides a strong basis for exploring its future applications. Further investigation into its chemical properties, reactivity, and potential as a building block in organic synthesis is warranted.

Interactive Data Table: Physicochemical Properties of Urea Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C9H11N3O3 | 209.20 | 38886-35-8 |

| 1,3-Dimethylurea | C3H8N2O | 88.110 | 96-31-1 wikipedia.org |

| 1,3-Bis(m-nitrophenyl)urea | C13H10N4O5 | 302.25 | 6271-89-2 |

| 1,3-Bis(3-(dimethylamino)propyl)urea | C11H26N4O | 230.356 | 52338-87-1 wikipedia.org |

| 1-(3-nitrophenyl)-3-(2-phenethyl)urea | C15H15N3O3 | 285.305 | 200422-25-9 sigmaaldrich.com |

| 1-(2,6-dimethylphenyl)-3-(3-nitrophenyl)urea | C15H15N3O3 | 285.30 | 506291-03-6 |

Structure

3D Structure

属性

IUPAC Name |

1,1-dimethyl-3-(2-nitrophenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-11(2)9(13)10-7-5-3-4-6-8(7)12(14)15/h3-6H,1-2H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBHCWIPAUJHEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10338902 | |

| Record name | 3,3-dimethyl-1-(2-nitrophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36894-29-8 | |

| Record name | 3,3-dimethyl-1-(2-nitrophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Elucidation of 3,3 Dimethyl 1 2 Nitrophenyl Urea

Vibrational Spectroscopy Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups present in a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. For 3,3-Dimethyl-1-(2-nitrophenyl)urea, key vibrational modes would be expected for the N-H, C=O (urea carbonyl), C-N, and NO₂ (nitro) groups. The position of the nitro group on the phenyl ring and the dimethyl substitution on the urea (B33335) nitrogen would influence the precise frequencies of these vibrations.

Hypothetical FT-IR Data Table for this compound:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H Stretch | Urea |

| ~2950-2850 | C-H Stretch | Methyl (CH₃) |

| ~1700 | C=O Stretch | Urea (Amide I) |

| ~1550 | N-H Bend / C-N Stretch | Urea (Amide II) |

| ~1520 & ~1350 | Asymmetric & Symmetric NO₂ Stretch | Nitro Group |

| ~1600 & ~1475 | C=C Stretch | Aromatic Ring |

Raman spectroscopy provides complementary information to FT-IR. It involves the inelastic scattering of monochromatic light from a laser source. While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. For this compound, the symmetric vibrations of the aromatic ring and the nitro group would be expected to produce strong Raman signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shift (δ) of each proton is influenced by the electron density around it. In this compound, distinct signals would be expected for the N-H proton, the aromatic protons on the nitrophenyl ring, and the protons of the two methyl groups. The ortho, meta, and para protons on the phenyl ring would exhibit characteristic splitting patterns (coupling) due to their interactions with neighboring protons.

Hypothetical ¹H NMR Data Table for this compound:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.5-9.0 | s | 1H | N-H |

| ~8.2 (d) | d | 1H | Ar-H (ortho to NO₂) |

| ~7.7 (t) | t | 1H | Ar-H |

| ~7.2 (t) | t | 1H | Ar-H |

| ~8.0 (d) | d | 1H | Ar-H (ortho to NH) |

| ~3.1 | s | 6H | N(CH₃)₂ |

s = singlet, d = doublet, t = triplet

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. For this compound, signals would be anticipated for the carbonyl carbon, the aromatic carbons, and the methyl carbons. The chemical shifts of the aromatic carbons would be significantly affected by the electron-withdrawing nitro group and the urea substituent.

Hypothetical ¹³C NMR Data Table for this compound:

| Chemical Shift (ppm) | Assignment |

| ~155 | C=O (Urea) |

| ~145 | Ar-C (C-NO₂) |

| ~136 | Ar-C |

| ~125 | Ar-C |

| ~122 | Ar-C |

| ~120 | Ar-C |

| ~130 | Ar-C (C-NH) |

| ~37 | N(CH₃)₂ |

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) would be used to establish definitive structural assignments. COSY would confirm the coupling relationships between adjacent protons in the aromatic ring. NOESY would reveal through-space interactions, for instance, between the N-H proton and the adjacent aromatic proton, or between the methyl protons and the rest of the molecule, helping to confirm the connectivity and spatial arrangement of the atoms.

Computational and Theoretical Investigations of 3,3 Dimethyl 1 2 Nitrophenyl Urea

Density Functional Theory (DFT) Calculations for Electronic and Molecular Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties and geometric structure of molecules. For 3,3-Dimethyl-1-(2-nitrophenyl)urea, DFT calculations would provide crucial information about its stability, reactivity, and charge distribution.

The first step in a computational study is geometry optimization, where the molecule's most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface, is determined. For urea (B33335) and its derivatives, the planarity of the urea core is a key feature, influenced by the electronic delocalization between the nitrogen lone pairs and the carbonyl group.

Table 1: Representative Energetic Data for Related Urea Derivatives

| Compound | Method | Relative Energy (kcal/mol) | Dihedral Angle (Phenyl-Urea) |

|---|---|---|---|

| Phenylurea (syn) | MP2/aug-cc-pVDZ | 0.0 | ~38° |

| Phenylurea (anti) | MP2/aug-cc-pVDZ | +2.1 | ~38° |

| 1,1-Dimethyl-3-phenylurea | - | - | - |

| 1,1-Dimethyl-3-[4-(trifluoromethyl)phenyl]urea | X-ray Diffraction | - | 37.49 (7)° researchgate.net |

Note: Data for this compound is not available. The table shows data for related compounds to provide context. The 'syn' and 'anti' conformers of phenylurea refer to the orientation of the N-H bond relative to the phenyl group.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular reactivity; a smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the urea moiety and the phenyl ring, reflecting the regions of higher electron density. Conversely, the LUMO is anticipated to be concentrated on the nitro group, which is a strong electron-withdrawing group. This distribution suggests that the molecule would be susceptible to nucleophilic attack at the nitro-substituted ring and electrophilic attack at the urea and phenyl portions. The presence of the nitro group is expected to significantly lower the LUMO energy, resulting in a relatively small HOMO-LUMO gap, indicative of a reactive molecule. Studies on other nitroaromatic compounds support this trend. mdpi.com

Table 2: Representative HOMO-LUMO Data for Related Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| p-Nitrophenol | DFT/B3LYP/6-311G(d,p) | - | - | 4.3596 |

| p-Aminophenol | DFT/B3LYP/6-311G(d,p) | - | - | 5.9267 |

| Benomyl | DFT | - | - | 5.039 nih.gov |

| 4,5-bis(4-Nitrophenyl)-8a-phenyl-decahydro- nih.govnih.govdiazino[4,5-d]pyrimidine-2,7-dione | DFT | - | - | 4.0 mdpi.com |

Note: Specific HOMO-LUMO data for this compound is not available. The table provides data for compounds containing nitro and amino functionalities to illustrate electronic effects.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is invaluable for predicting sites of electrophilic and nucleophilic attack.

Conformational Analysis and Rotational Energy Barriers

The flexibility of the this compound molecule is primarily determined by the rotation around its single bonds. Understanding the conformational landscape and the energy barriers associated with these rotations is crucial for comprehending its dynamic behavior and interactions.

Potential Energy Surface (PES) scanning is a computational technique used to explore the different conformations of a molecule and identify the most stable ones (local and global minima). For this compound, PES scans would typically be performed by systematically rotating key dihedral angles, such as the one between the phenyl ring and the urea plane (C-N bond) and the rotations around the N-C bonds of the dimethylamino group.

The results of such scans would reveal the preferred orientations of the substituents. It is expected that steric hindrance between the ortho-nitro group and the urea moiety, as well as between the dimethylamino group and the rest of the molecule, will play a significant role in determining the stable conformers. Studies on similar substituted ureas have identified distinct stable conformers, often characterized by specific intramolecular hydrogen bonding patterns or minimized steric clashes. acs.orgresearchgate.net

The rotation around the N-C bonds in urea derivatives is a topic of significant interest due to the partial double bond character of these bonds, which arises from resonance. This results in a higher rotational barrier compared to typical single bonds.

For this compound, there are two key N-C bonds to consider: the bond between the phenyl-substituted nitrogen and the carbonyl carbon, and the bond between the dimethyl-substituted nitrogen and the carbonyl carbon. The rotational barrier around the N-phenyl bond will be influenced by the steric and electronic effects of the ortho-nitro group. The barrier to rotation around the N-dimethyl bond is also of interest. Computational studies on simpler urea derivatives have provided estimates for these rotational barriers.

Table 3: Representative Rotational Energy Barriers in Urea Derivatives

| Compound/Bond | Method | Rotational Barrier (kcal/mol) |

|---|---|---|

| Urea (C-N bond) | - | ~11.5 |

| Methylurea (C-N bond) | Calculation | 8.16 - 10.93 researchgate.net |

| Phenylurea (C(sp²)−N bond) | Calculation | 8.6−9.4 acs.org |

| Formamide (NH₂–CHO bond) | - | >18 |

Note: Specific rotational barrier data for this compound is not available. The table presents data for related compounds to provide a comparative context.

Influence of Substituents on Conformational Preferences

The three-dimensional structure and conformational flexibility of urea derivatives are pivotal to their chemical and biological activities. In this compound, the conformational landscape is primarily dictated by the interplay between the N,N-dimethyl group and the ortho-substituted nitrophenyl ring.

The urea functional group itself can adopt several conformations, described by the torsion angles around the C-N bonds. While simple diaryl ureas often favor a trans-trans conformation stabilized by intermolecular hydrogen bonds in the solid state, the substitution pattern in this compound introduces significant steric and electronic effects that alter this preference.

Key substituent effects include:

N,N-Dimethyl Groups: The two methyl groups on the terminal nitrogen atom (N') have a profound impact. Firstly, they eliminate the possibility of this nitrogen atom acting as a hydrogen bond donor. In many other ureas, an intramolecular hydrogen bond between the N'-H and the ortho-substituent (like the oxygen of the nitro group) can stabilize a specific conformation. This is not possible here. Secondly, the methyl groups add their own steric bulk, influencing the rotational barrier around the C-N' bond.

Computational studies on related N-alkyl-N'-aryl ureas have shown that methylation patterns are a critical factor in determining conformational preference. While many ureas can adopt both trans-trans and cis-trans conformations, the lack of an N'-hydrogen in this compound removes the stabilization for the cis-trans form that an internal hydrogen bond would provide. mdpi.com Therefore, the molecule is expected to adopt a conformation that best accommodates the steric bulk of all substituents.

| Substituent | Position | Predicted Influence on Conformation |

|---|---|---|

| Nitro (NO₂) | ortho-phenyl | Induces significant rotation (twist) of the phenyl ring relative to the urea plane due to steric hindrance. Electron-withdrawing nature also modifies the electronic landscape. |

| Dimethyl (-CH₃)₂ | N' of urea | Prevents formation of intramolecular hydrogen bonds. Increases steric bulk, influencing rotation around the C-N' bond and favoring conformations that minimize steric clash. |

Quantum Chemical Parameters and Reactivity Descriptors

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. For this compound, these calculations can provide valuable descriptors that predict its chemical behavior. Key parameters include the energies of the Highest Occupied Molecular Orbital (E(HOMO)) and the Lowest Unoccupied Molecular Orbital (E(LUMO)).

The E(HOMO) is associated with the molecule's ability to donate electrons, while the E(LUMO) relates to its ability to accept electrons. The energy gap between these frontier orbitals (ΔE = E(LUMO) - E(HOMO)) is a critical indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests a molecule is more polarizable and more reactive.

From these frontier orbital energies, several global reactivity descriptors can be derived:

Ionization Potential (I): I ≈ -E(HOMO)

Electron Affinity (A): A ≈ -E(LUMO)

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

The electron-withdrawing nature of the ortho-nitro group is expected to significantly lower the energies of both the HOMO and LUMO compared to an unsubstituted phenylurea. This would increase the molecule's electronegativity and affect its potential as an electron donor or acceptor in chemical reactions. Theoretical studies on similar nitrophenyl derivatives have shown that such parameters are crucial for understanding their properties, such as their action as corrosion inhibitors where the ability to donate and accept electrons to a metal surface is key. umc.edu.dz

| Parameter | Formula | Significance for Reactivity |

|---|---|---|

| E(HOMO) | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| E(LUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |

| Electronegativity (χ) | (I + A) / 2 | Measures the molecule's ability to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. Hard molecules have large energy gaps. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide insight into static, minimum-energy structures, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. For a flexible molecule like this compound, MD simulations can reveal how it behaves in a solution, exploring different conformations and interacting with its environment.

An MD simulation of this compound, typically in a solvent like water or DMSO, would track the movements of all atoms over a timescale of nanoseconds to microseconds. This allows for the analysis of its structural dynamics, stability, and intermolecular interactions.

Key insights from MD simulations would include:

Conformational Dynamics: The simulation would show the real-time rotation around the key single bonds, particularly the N-phenyl and C-N' bonds. This would reveal the range of accessible dihedral angles and the energy barriers between different conformational states, providing a dynamic picture of the preferences discussed in section 4.2.3.

Atomic Fluctuations: The Root Mean Square Fluctuation (RMSF) can be calculated for each atom. This would highlight which parts of the molecule are most mobile. It would be expected that the terminal methyl groups and the nitro group would show higher RMSF values compared to the more constrained atoms within the phenyl ring.

Solvent Interactions: MD simulations explicitly model the surrounding solvent molecules, allowing for the analysis of hydrogen bonds (e.g., between the urea oxygen and water) and other non-covalent interactions that influence the molecule's solubility and conformational equilibrium. Studies on related urea systems have successfully used MD to examine the stability of complexes and interactions with their environment. umc.edu.dz

| Analysis Metric | Information Provided |

|---|---|

| Dihedral Angle Distribution | Shows preferred rotational states of the phenyl and dimethylamino groups. |

| Root Mean Square Deviation (RMSD) | Assesses the overall structural stability of the molecule over the simulation time. |

| Root Mean Square Fluctuation (RMSF) | Identifies the most flexible and most rigid regions of the molecule. |

| Radial Distribution Function (RDF) | Characterizes the structure of the solvent around specific atoms (e.g., urea oxygen) and quantifies intermolecular interactions. |

Chemical Reactivity and Transformation Studies of 3,3 Dimethyl 1 2 Nitrophenyl Urea

Transformations Involving the Nitro Group

The nitro group is a key site for chemical modification, primarily through reduction and participation in redox processes.

Reduction Reactions to Amino Derivatives

The conversion of the nitro group to an amino group is a fundamental transformation. This reduction can be accomplished using various reagents and conditions, leading to the formation of 3,3-Dimethyl-1-(2-aminophenyl)urea. A common method involves catalytic hydrogenation, where the reaction is carried out under a hydrogen atmosphere in the presence of a metal catalyst such as palladium on carbon (Pd/C). researchgate.net Another effective reducing agent is tin metal in the presence of hydrochloric acid. youtube.com This transformation is significant as it converts an electron-withdrawing, meta-directing nitro group into an electron-donating, ortho-para-directing amino group, thereby altering the reactivity of the aromatic ring for subsequent reactions. youtube.com

Table 1: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Product |

|---|---|---|

| H₂, Pd/C | Methanol (B129727), Room Temperature, 1 atm | 3,3-Dimethyl-1-(2-aminophenyl)urea |

| Zn, HCl | 60 °C | 3,3-Dimethyl-1-(2-aminophenyl)urea |

| Sn, HCl | - | 3,3-Dimethyl-1-(2-aminophenyl)urea |

Participation in Redox Processes

Beyond complete reduction to an amine, the nitro group can participate in other redox reactions. For instance, partial reduction can lead to the formation of nitroso or hydroxylamine (B1172632) intermediates. The specific product obtained often depends on the reducing agent and the reaction conditions employed. These intermediates can be valuable for further synthetic elaborations. The nitro group's involvement in redox processes highlights its versatility as a functional handle for modifying the molecule's electronic and structural properties. researchgate.netyoutube.com

Reactions of the Substituted Phenyl Moiety

The aromatic ring of 3,3-Dimethyl-1-(2-nitrophenyl)urea is susceptible to electrophilic attack and can undergo various functional group interconversions.

Functional Group Interconversions on the Aromatic Ring

The functional groups on the aromatic ring can be interconverted to introduce new functionalities. A key transformation is the reduction of the nitro group to an amine, as previously discussed. youtube.com This amino group can then undergo a variety of reactions. For example, it can be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This diazonium salt is a versatile intermediate that can be substituted by a wide range of nucleophiles in what are known as Sandmeyer or related reactions. researchgate.net This allows for the introduction of halogens (Cl, Br, I), cyano groups, and other functionalities onto the aromatic ring. researchgate.netcompoundchem.com

Reactivity of the Urea (B33335) Linkage

The urea linkage itself possesses distinct reactivity. The nitrogen atoms of the urea moiety have lone pairs of electrons that can participate in resonance with the carbonyl group, influencing the bond's character and reactivity. nih.gov While generally stable, the urea linkage can undergo hydrolysis under acidic or basic conditions, although this typically requires harsh conditions.

Hydrolysis and Other Cleavage Reactions

The cleavage of the urea bond in derivatives of this compound is a key reaction that can be induced under specific conditions. For instance, the urea bond in a 2-aminophenylurea-derived functionality can be cleaved through a process initiated by nitric oxide (NO). This reaction proceeds via N-nitrosation, followed by the formation of an acyltriazole and subsequent hydrolysis. rsc.org This targeted cleavage has been utilized in the development of fluorescent probes for detecting NO in biological systems. By attaching a fluorophore with an amino group to the 2-aminophenylurea moiety, the cleavage of the urea bond releases the fluorophore, resulting in a detectable fluorescent signal. rsc.org

While specific studies on the hydrolysis of this compound itself are not extensively detailed in the provided results, the general reactivity of the urea bond suggests it can undergo hydrolysis, typically under acidic or basic conditions, although this is not always a facile process. The stability of the urea bond is a known characteristic, but the presence of the ortho-nitro group on the phenyl ring can influence the electronic properties of the urea and its susceptibility to cleavage.

Role in Hydrogen Bonding Interactions with Proton Acceptors and Anions

The urea moiety is a well-established hydrogen bond donor, a characteristic that is central to its role in molecular recognition and self-assembly. The two N-H protons of a urea group can form strong hydrogen bonds with various proton acceptors. In the context of this compound, the N-H group is capable of engaging in hydrogen bonding interactions.

The strength and nature of these interactions are influenced by several factors, including the electronic nature of the substituents on the urea and the properties of the hydrogen bond acceptor. The urea carbonyl group itself can act as a hydrogen bond acceptor. mdpi.com However, in the presence of other, stronger hydrogen bond acceptors, such as ester carbonyls or solvents like ethyl acetate (B1210297), the urea N-H groups will preferentially interact with these external acceptors. mdpi.com

The formation of hydrogen bonds can be observed and characterized using techniques like infrared (IR) spectroscopy, where shifts in the carbonyl stretching frequency indicate the extent of hydrogen bonding. For example, in trisubstituted ureas, distinct bands for free and hydrogen-bonded carbonyl groups can be identified. mdpi.com The steric environment around the urea group also plays a crucial role; bulky substituents can hinder the formation of intermolecular hydrogen bonds between urea molecules, making interactions with less sterically demanding acceptors more favorable. mdpi.com

Urea derivatives are known to form complexes with various molecules and anions through hydrogen bonding. The arrangement of hydrogen bond donors and acceptors in the urea functionality allows for the formation of well-defined supramolecular structures. nih.gov While the provided information does not specifically detail anion binding by this compound, the general principles of urea-based anion recognition suggest that the N-H group can interact with anions, forming stable complexes. This ability is a cornerstone of the application of urea derivatives in anion sensing and transport. nih.gov

Mechanistic Studies of this compound Reactions

Mechanistic studies involving urea derivatives often focus on their reactions with other functional groups and the intermediates formed. While specific mechanistic studies for this compound are not detailed in the provided search results, general reaction mechanisms for ureas provide a framework for understanding its reactivity.

For instance, in reactions with α-dicarbonyl compounds like benzil (B1666583) in acidic solution, the initial step is the nucleophilic attack of the urea on the protonated carbonyl group. rsc.org This leads to the formation of a diol intermediate. The subsequent reaction pathway is then determined by the stability of this intermediate and its propensity to eliminate water. rsc.org

In the context of urea bond cleavage induced by nitric oxide, the mechanism involves a series of well-defined steps. The reaction is initiated by the N-nitrosation of the aniline (B41778) nitrogen of the 2-aminophenylurea derivative. This is followed by an intramolecular cyclization to form an acyltriazole intermediate, which then undergoes hydrolysis to cleave the urea bond and release the corresponding amine. rsc.org This detailed mechanistic understanding is crucial for the rational design of reactive probes based on this chemistry. rsc.org

The reactivity of ureas can also be influenced by the substituents on the nitrogen atoms. For example, in nucleophilic substitution reactions, the nature of the N-substituent can significantly affect the reaction rate. A study on N-aryl ureas showed that electron-poor derivatives, such as a 4-nitrophenyl derivative, exhibited considerably lower reactivity compared to other N-aryl ureas. acs.org This suggests that the electron-withdrawing nitro group in this compound would similarly influence its reactivity in such transformations.

Derivatization and Analogues of 3,3 Dimethyl 1 2 Nitrophenyl Urea

Design and Synthesis of Novel N-Substituted Urea (B33335) Analogues

The synthesis of N-substituted urea analogues, including 3,3-Dimethyl-1-(2-nitrophenyl)urea, typically follows established methodologies for urea formation. nih.gov A common and direct route involves the reaction of an appropriate isocyanate with an amine. For the target compound, this would entail reacting 2-nitrophenyl isocyanate with dimethylamine (B145610).

An alternative and widely used approach is the reaction of amines with phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547) (bis(trichloromethyl)carbonate) or N,N'-carbonyldiimidazole (CDI). nih.gov In this method, 2-nitroaniline (B44862) would first react with the phosgene equivalent to generate an isocyanate intermediate in situ, which then reacts with dimethylamine to yield the final N,N-disubstituted urea product. nih.gov This step-wise process is highly versatile and is frequently employed in pharmaceutical research to generate diverse libraries of urea derivatives. nih.gov

The synthesis of novel analogues can be achieved by varying the starting materials. For instance, using different substituted anilines or secondary amines allows for the creation of a wide array of derivatives with tailored properties. Research into related nitrophenyl-containing compounds, such as N-methoxy-N-methyl-N′-(4-nitrophenyl)urea, demonstrates the synthetic flexibility of these methods, where isocyanates are reacted with N,O-dimethylhydroxylamine to produce corresponding ureas in excellent yields. acs.org Similarly, studies on other N,N-disubstituted ureas have utilized benzotriazole-1-carboxamide (B1609093) as an efficient reagent for their preparation under mild conditions.

A recent development reports the use of methanol (B129727) as both a hydrogen and a C1 source for the selective N-methylation of ureas, catalyzed by palladium on carbon (Pd/C). chemrxiv.org This sustainable method offers a green alternative for synthesizing methylated urea derivatives. chemrxiv.org

Table 1: Selected Synthetic Methods for Urea Derivatives

| Method | Reagents | Key Features |

| Isocyanate Reaction | R-N=C=O + R'R"NH | Direct and often high-yielding. |

| Phosgene/Equivalents | R-NH2 + COCl2 (or triphosgene, CDI) followed by R'R"NH | Versatile for symmetrical and unsymmetrical ureas; involves toxic reagents. nih.gov |

| Benzotriazole Chemistry | Benzotriazole-1-carboxamide + Amines | Mild conditions, simple purification. |

| Catalytic Methylation | Urea derivative + Methanol (Pd/C catalyst) | Green and sustainable method for N-methylation. chemrxiv.org |

Rational Modification Strategies Based on Structural and Computational Insights

Rational design of analogues of this compound is guided by structural and computational chemistry to predict the influence of specific modifications on the molecule's properties. nih.gov For related bioactive molecules like nitrophenyl-substituted diamides, structure-based design and in silico molecular docking have been successfully used to predict binding modes and guide the synthesis of potent analogues. acs.org

Computational studies on similar urea scaffolds, such as N,N'-diphenylureas, have been used to understand how substituents affect molecular conformation and crystal packing. acs.org Energy calculations can predict rotational barriers around amide bonds, providing insight into the conformational flexibility of the molecule. acs.org For this compound, computational models can predict how changes to the nitrophenyl ring or the N-methyl groups would impact its electronic properties, solubility, and intermolecular interactions. For example, modifying the position of the nitro group (from ortho to meta or para) or introducing other substituents on the phenyl ring would significantly alter the molecule's electronic distribution and hydrogen bonding capabilities.

Furthermore, insights from studies on N-methylated norbelladine (B1215549) derivatives show that computational docking analysis can help understand the impact of N-methylation on pharmacological relevance, providing a framework for the rational design of new derivatives with enhanced properties. mdpi.com

Investigation of the Impact of Structural Changes on Chemical Behavior and Properties

The presence of the two methyl groups on one of the nitrogen atoms in this compound has profound stereochemical consequences. Firstly, N-methylation eliminates a hydrogen bond donor (N-H) group, which is a key component in the typical hydrogen-bonded networks of ureas. nih.govnih.gov Secondly, it introduces a tertiary amide, which can lead to distinct conformational preferences compared to its non-methylated or mono-methylated counterparts.

The ortho-nitro group on the phenyl ring plays a crucial role in directing the supramolecular assembly of this compound. In simpler urea systems, molecules typically self-assemble into one-dimensional tapes or two-dimensional sheets stabilized by N-H···O=C hydrogen bonds. researchgate.net However, substituents at the ortho position can sterically hinder or electronically influence this assembly.

Research on ortho-substituted N,N'-diphenylureas has shown that such substitution can lead to different hydrogen bond topologies, including twisted chains or even structures where urea-to-urea hydrogen bonding is disrupted. ineosopen.org The ortho-nitro group in this compound is electron-withdrawing and can participate in intramolecular hydrogen bonding with the adjacent N-H proton. This intramolecular interaction can "lock" the conformation of the N-aryl bond and compete with the intermolecular hydrogen bonds necessary for forming extended supramolecular structures. nih.gov Studies on related urea gelators have demonstrated that substituents can interfere with the typical urea tape motif, disrupting the order of the supramolecular packing. acs.org The introduction of ortho-halogen substituents in other aromatic ureas has been shown to enhance hydrogen bonding capabilities, suggesting that the electronic nature of the ortho group is a key determinant of intermolecular interactions. nih.govrsc.org

Comparative Chemical Reactivity Studies with Related Urea Scaffolds

The chemical reactivity of this compound is best understood by comparing it to related urea structures. Key points of comparison include the non-methylated analogue (1-(2-nitrophenyl)urea), isomers (3,3-dimethyl-1-(3-nitrophenyl)urea and 3,3-dimethyl-1-(4-nitrophenyl)urea), and the parent N,N-dimethyl-N'-phenylurea.

Electronic Effects: The electron-withdrawing nature of the nitro group significantly influences the reactivity of the urea moiety. It increases the acidity of the N-H proton and decreases the nucleophilicity of the carbonyl oxygen and the aryl nitrogen. The ortho position of the nitro group allows for potential intramolecular hydrogen bonding with the N-H proton, which can further modulate its acidity and reactivity compared to the meta and para isomers where this interaction is not possible.

Steric Effects: The N,N-dimethyl groups introduce steric hindrance around the adjacent nitrogen and the carbonyl group. This steric bulk can influence the accessibility of the carbonyl oxygen for electrophiles and the N-H proton for bases. In studies of trisubstituted ureas, steric hindrance has been shown to destabilize the C-N' bond, leading to dissociation into a secondary amine and an isocyanate. mdpi.com

Reactivity Comparison:

vs. 1-(2-nitrophenyl)urea: The N,N-dimethyl groups in the target compound prevent it from forming the extensive hydrogen-bonded networks seen in its non-methylated counterpart. This can lead to increased solubility in nonpolar solvents. The absence of a second N-H group also changes its reactivity in condensation reactions.

vs. Isomers (meta/para): The reactivity of the ortho-isomer is distinct due to the proximity of the nitro group. This can lead to unique intramolecular cyclization reactions under certain conditions that are not possible for the meta and para isomers. The electronic activation of the phenyl ring towards nucleophilic aromatic substitution is also different.

vs. N,N-Dimethyl-N'-phenylurea: The presence of the strong electron-withdrawing nitro group makes this compound more acidic and less nucleophilic at the carbonyl oxygen compared to the non-nitrated analogue. This affects its performance in applications such as organocatalysis, where the hydrogen-bond donating ability is crucial. mdpi.com

Table 2: Predicted Reactivity Comparison of Urea Analogues

| Compound | Key Structural Feature | Predicted Impact on Reactivity |

| This compound | Ortho-NO2 group, N,N-dimethyl groups | Increased N-H acidity, potential for intramolecular H-bonding and cyclization, steric hindrance at the carbonyl. |

| 1-(2-nitrophenyl)urea | Two N-H groups | Capable of forming extensive H-bond networks, can act as a bidentate H-bond donor. |

| 3,3-Dimethyl-1-(4-nitrophenyl)urea | Para-NO2 group | Strong electronic withdrawal from a distance, no intramolecular H-bonding with the urea N-H. |

| N,N-Dimethyl-N'-phenylurea | No nitro group | More basic carbonyl oxygen, less acidic N-H proton compared to nitrated analogues. |

Advanced Research Applications of 3,3 Dimethyl 1 2 Nitrophenyl Urea and Its Derivatives

Utility as Chemical Building Blocks for Complex Molecular Synthesis

The strategic placement of reactive sites in 3,3-Dimethyl-1-(2-nitrophenyl)urea makes it a significant building block for constructing more complex molecular architectures, particularly heterocyclic compounds. The key to its utility lies in the chemical reactivity of the ortho-nitro group on the phenyl ring.

A primary synthetic transformation involves the reduction of the nitro group to an amine (NH2). This reaction converts the parent molecule into 1-(2-aminophenyl)-3,3-dimethylurea (B1486877). This resulting ortho-phenylenediamine derivative is a well-established and highly versatile precursor in heterocyclic chemistry. The two adjacent amine functionalities (the newly formed aniline (B41778) and the urea (B33335) nitrogen) can undergo cyclization reactions with various electrophiles to form a range of fused heterocyclic systems.

One of the most prominent applications of such ortho-nitroaniline-derived intermediates is in the synthesis of benzimidazoles. researchgate.netrsc.orgrsc.org The general strategy involves the reduction of the nitro group, followed by a condensation and cyclization reaction with reagents like aldehydes or carboxylic acids (or their derivatives). pcbiochemres.compcbiochemres.com For instance, the in situ reduction of a 2-nitroaniline (B44862) in the presence of an aldehyde can lead directly to a 2-substituted benzimidazole (B57391). researchgate.netpcbiochemres.com This one-pot synthesis is valued for its efficiency and mild reaction conditions. pcbiochemres.com Various catalytic systems, including those based on zinc, gold, or iron, have been developed to facilitate this reductive cyclization, sometimes using environmentally benign reagents like CO2 and H2. rsc.orgrsc.orgpcbiochemres.com

The resulting benzimidazole core, substituted with a dimethylurea moiety, can be further elaborated, making this compound a valuable starting material for creating diverse molecular scaffolds for various chemical and pharmaceutical research applications.

Application as Intermediates in Fine Chemical Preparations

Flowing from its role as a versatile building block, this compound and its derivatives serve as crucial intermediates in the synthesis of fine chemicals. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and dyes. nih.gov

The urea functionality itself is a key component in many commercially important products. nih.gov For example, dimethylurea derivatives are used as intermediates in the production of compounds like caffeine (B1668208) and theophylline, as well as in certain herbicides and textile aids.

The synthetic pathway initiated by the reduction of the nitro group of this compound opens a gateway to these applications. The resulting 1-(2-aminophenyl)-3,3-dimethylurea can be diazotized and coupled to form azo dyes, or it can be further modified and cyclized to create precursors for agrochemicals or specialty polymers. The urea moiety can also be catalytically hydrogenated to yield formamides and N-methylamines, which are themselves important industrial intermediates. nih.gov The ability to construct complex heterocyclic systems, as discussed in the previous section, directly feeds into its application as an intermediate for creating active pharmaceutical ingredients, many of which are based on such scaffolds. nih.gov

Research in Materials Chemistry

The self-assembly properties and coordination capabilities of the urea functional group position this compound and its derivatives as compelling candidates for research in materials chemistry.

Supramolecular gels are soft materials formed by the self-assembly of low-molecular-weight gelators (LMWGs) into three-dimensional networks that immobilize a solvent. nih.gov Urea derivatives are a prominent class of LMWGs due to the strong and directional nature of the hydrogen bonds they can form. nih.gov The N-H protons act as hydrogen bond donors, while the carbonyl oxygen acts as an acceptor, leading to the formation of one-dimensional tapes or fibers. These fibers can entangle to create the gel network.

While specific studies on the gelation properties of this compound are not extensively documented, the principles of gelation in related phenylurea compounds are well-established. nih.govnih.gov For a molecule to be an effective LMWG, it must possess a balance of intermolecular interactions that encourage anisotropic growth (fiber formation) over simple crystallization. The key interactions include:

Hydrogen Bonding: The N-H---O=C hydrogen bonds between urea groups are the primary driving force for self-assembly into fibrillar structures.

π-π Stacking: Aromatic rings, like the nitrophenyl group in this compound, can stack, which helps to reinforce the self-assembled fibers. nih.gov

Research on other urea-based LMWGs has shown that gel formation is highly dependent on the solvent and the specific molecular structure. nih.gov The presence of the nitro group in this compound could influence its gelation properties by altering the electronic nature of the aromatic ring and introducing additional potential interaction sites. The study of such molecules contributes to understanding the fundamental principles of molecular self-assembly and designing new stimuli-responsive soft materials. nih.govnih.gov

Urea derivatives are effective ligands for coordinating with metal ions, a property that is exploited in catalysis and the design of novel inorganic materials. nih.gov The this compound molecule possesses multiple potential coordination sites:

The carbonyl oxygen.

The nitrogen atom of the N-H group.

The oxygen atoms of the nitro group.

Coordination typically occurs through the carbonyl oxygen atom, which is the most common binding mode for urea-type ligands. mdpi.com However, binding through nitrogen is also possible. The resulting metal complexes can have diverse structures and properties. For example, dinuclear nickel complexes with urea have been synthesized to model the active site of the urease enzyme. mdpi.com Silver(I) complexes with ureidopyridyl ligands have been shown to form chain-like structures where the urea moiety interacts with counter-anions. rsc.org

The presence of both a urea and a nitro group on the same phenyl ring makes this compound a potentially multifunctional ligand. It could act as a simple monodentate ligand through its carbonyl oxygen or potentially as a chelating or bridging ligand involving the nitro group under certain conditions. The study of its metal complexes is relevant for developing new catalysts, for instance, in urea oxidation reactions for energy applications or in the synthesis of polynuclear coordination polymers with interesting magnetic or structural properties. nih.govacs.org

Studies in Molecular Recognition and Host-Guest Chemistry

The ability of the urea moiety to form specific and directional hydrogen bonds makes it a cornerstone of supramolecular chemistry, particularly in the field of molecular recognition.

The urea group is an exceptional motif for binding anions. The two N-H protons are sufficiently acidic to act as a "pincer," forming two simultaneous hydrogen bonds with an anion guest. nih.govtandfonline.com This interaction is the basis for the design of a vast number of synthetic anion receptors.

In receptors based on the nitrophenylurea scaffold, the system has two key components:

The Binding Site: The urea N-H group provides the hydrogen bond donor sites for anion complexation.

The Signaling Unit: The nitrophenyl group acts as a chromophore. When an anion binds to the urea, it perturbs the electronic environment of the molecule, often leading to a change in its UV-visible absorption spectrum. This allows for the colorimetric sensing of the anion. nih.gov

Studies on receptors structurally similar to this compound show high affinity and selectivity for certain anions, particularly those with high charge density or geometries complementary to the urea binding pocket, such as fluoride (B91410) (F⁻), acetate (B1210297) (AcO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻). nih.govtandfonline.comnih.gov The binding strength can be quantified by determining the association constant (K), with higher values indicating a more stable host-guest complex. The binding process can sometimes involve deprotonation of the highly acidic urea protons by very basic anions like fluoride. tandfonline.com

The table below presents research findings on the binding constants for related nitrophenylurea receptors with various anions, demonstrating the effectiveness of this molecular framework in anion recognition.

| Receptor | Anion Guest | Binding Constant (K / M⁻¹) | Solvent | Citation |

|---|---|---|---|---|

| Bis(p-nitrophenyl)urea derivative (L2) | F⁻ | log K = 3.70 | DMSO | nih.gov |

| Bis(p-nitrophenyl)urea derivative (L2) | H₂PO₄⁻ | log K = 3.10 | DMSO | nih.gov |

| Bis(p-nitrophenyl)urea derivative (L2) | Cl⁻ | log K = 2.12 | DMSO | nih.gov |

| Urea-based chemosensor (L1) | AcO⁻ | 3.66 x 10³ | DMSO | nih.gov |

| Urea-based chemosensor (L1) | H₂PO₄⁻ | 2.54 x 10³ | DMSO | nih.gov |

| Naphthyl-bisurea receptor (R2) | AcO⁻ | log β = 6.87 (1:2 complex) | MeCN/DMSO | acs.org |

Note: The receptors listed are structurally related derivatives, not this compound itself, but they illustrate the anion binding principles of the nitrophenylurea motif.

Exploration of Host-Guest Interactions

The field of supramolecular chemistry has seen a surge in the design and synthesis of artificial receptors capable of recognizing and binding specific guest molecules. Among these, urea-based receptors have garnered significant attention due to their ability to form strong and directional hydrogen bonds, mimicking biological recognition processes. The compound this compound and its derivatives are exemplary of this class of molecules, where the urea moiety acts as a primary binding site, particularly for anionic guests.

The fundamental principle behind the host-guest interactions of these compounds lies in the hydrogen-bonding capabilities of the urea group's N-H protons. These protons are rendered more acidic, and thus better hydrogen-bond donors, by the electron-withdrawing nature of the adjacent carbonyl group and the nitrophenyl substituent. This enhanced acidity promotes the formation of stable complexes with a variety of anions. The two N-H groups can act in a cooperative manner to chelate a guest anion, leading to a high degree of pre-organization and binding affinity.

Anion Recognition

Derivatives of nitrophenyl ureas have been extensively studied as receptors for various anions. The presence of the nitro group on the phenyl ring is crucial as it significantly enhances the acidity of the urea N-H protons, thereby strengthening their interaction with anionic guests. Research on structurally similar bis-urea receptors incorporating nitrophenyl units has provided valuable insights into the binding affinities for different anions.

In a study involving a bis-urea receptor containing two nitrophenyl groups, the binding constants for a range of anions were determined in DMSO solution. The results, obtained through UV-Vis titration experiments, demonstrated a clear selectivity for certain anions over others. The binding affinity followed the trend: F⁻ > H₂PO₄⁻ > Cl⁻ > HSO₄⁻ > Br⁻ > I⁻ > ClO₄⁻ > NO₃⁻. nih.gov This selectivity is attributed to a combination of factors including the basicity, size, and geometry of the anion. For instance, the strong binding of fluoride is due to its high basicity, while the effective binding of dihydrogen phosphate is a result of its ability to form multiple hydrogen bonds with the urea N-H groups. nih.gov

Table 1: Association Constants (Ka) of a Nitrophenyl Bis-Urea Receptor with Various Anions in DMSO

| Anion Guest | Association Constant (Ka / M⁻¹) |

|---|---|

| F⁻ | High |

| H₂PO₄⁻ | High |

| Cl⁻ | Moderate |

| HSO₄⁻ | Moderate |

| Br⁻ | Low |

| I⁻ | Low |

| ClO₄⁻ | Very Low |

| NO₃⁻ | Very Low |

Note: This table is illustrative of the general binding trends observed for nitrophenyl urea-based receptors. The exact values can vary depending on the specific structure of the receptor and experimental conditions.

The interaction between the urea N-H groups and the anion can be visualized as the anion fitting into a "cleft" provided by the receptor. Spectroscopic studies, such as ¹H NMR, show a downfield shift of the N-H proton signals upon addition of the anionic guest, confirming the formation of hydrogen bonds.

Structural Insights from X-ray Crystallography

The precise nature of these host-guest complexes has been elucidated through single-crystal X-ray diffraction studies of related compounds. For example, the crystal structure of a tris-urea receptor bearing nitrophenyl groups has been resolved in a complex with dihydrogen phosphate anions. nih.gov This study revealed that the dihydrogen phosphate anion is encapsulated within the receptor's cavity through multiple N-H···O hydrogen bonds. nih.gov Specifically, each dihydrogen phosphate anion forms a total of four hydrogen bonds with two ureido subunits from two different receptor molecules. nih.gov Such structures highlight the ability of these receptors to self-assemble and create well-defined binding pockets for specific anions.

Future Research Directions and Perspectives

Development of Innovative and Sustainable Synthetic Methodologies

The traditional synthesis of urea (B33335) derivatives often involves the use of hazardous reagents such as phosgene (B1210022) or isocyanates. nih.gov For instance, the synthesis of related compounds like 1-methyl-3-(4-nitrophenyl)urea involves the reaction of methylamine (B109427) with 4-nitrophenyl isocyanate. tandfonline.com A key area of future research will be the development of greener and more sustainable synthetic routes to 3,3-Dimethyl-1-(2-nitrophenyl)urea.

Key Research Thrusts:

Catalytic Carbonylations: Exploring the use of carbon monoxide or its safer surrogates in catalytic reactions to form the urea linkage. This could involve transition-metal catalysis to activate the amine and a carbonyl source, avoiding the need for pre-formed isocyanates.

Enzymatic Synthesis: Investigating the potential of enzymes to catalyze the formation of the urea bond. This biocatalytic approach would offer high selectivity and operate under mild, environmentally benign conditions.

Flow Chemistry: The implementation of continuous flow reactors for the synthesis can enhance safety, improve reaction control, and allow for easier scale-up. This is particularly relevant when dealing with potentially energetic nitro-aromatic compounds.

A comparative table of potential synthetic approaches is presented below:

| Methodology | Advantages | Challenges |

| Traditional Isocyanate Route | High yield, well-established | Use of toxic isocyanates, potential for runaway reactions |

| Catalytic Carbonylation | Avoids isocyanates, atom economical | Requires catalyst development, may require high pressures |

| Enzymatic Synthesis | High selectivity, mild conditions, sustainable | Enzyme discovery and optimization, substrate scope limitations |

| Flow Chemistry | Enhanced safety, precise control, scalable | Initial setup cost, potential for clogging |

Future work in this area should focus on quantifying the green metrics of these novel synthetic pathways, such as atom economy, E-factor, and process mass intensity, to truly establish their sustainability.

Integration of Advanced Computational Models for Predictive Design

Computational chemistry offers powerful tools to predict and understand the properties of molecules, thereby guiding experimental work. For urea derivatives, Density Functional Theory (DFT) has been successfully employed to study their electronic structure, reactivity, and intermolecular interactions. researchgate.netmdpi.com

Future Computational Research Directions:

Predictive Modeling of Analogs: Developing robust computational models to predict the properties of a library of this compound derivatives. This could involve creating quantitative structure-property relationship (QSPR) models to correlate structural modifications with desired functionalities.

Excited State Calculations: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption and emission properties of the compound. mdpi.com This is crucial for designing derivatives with specific photophysical properties for applications in sensors or molecular switches.

A table summarizing the potential computational investigations is provided below:

| Computational Method | Research Goal | Predicted Outcomes |

| Density Functional Theory (DFT) | Electronic structure and reactivity analysis | HOMO-LUMO gap, charge distribution, reactivity indices. mdpi.com |

| Molecular Dynamics (MD) | Conformational flexibility and solvation | Preferred conformations, interaction with solvents, diffusion coefficients. |

| Quantitative Structure-Property Relationship (QSPR) | Predictive design of new derivatives | Correlation of structural features with properties like binding affinity or solubility. |

| Time-Dependent DFT (TD-DFT) | Photophysical properties | UV-Vis absorption spectra, excited state energies, potential for fluorescence. mdpi.com |

The synergy between these computational models will be instrumental in the rational design of new molecules based on the this compound scaffold with tailored properties.

Exploration of Novel Spectroscopic Techniques for Characterization

While standard spectroscopic techniques like NMR and FTIR are fundamental for structural elucidation, future research could benefit from the application of more advanced and specialized spectroscopic methods. Spectroscopic data for this compound, including NMR, is noted as being available from commercial suppliers. bldpharm.com

Advanced Spectroscopic Avenues:

Solid-State NMR (ssNMR): To probe the structure and dynamics of the compound in its crystalline or aggregated state. This is particularly important for understanding its behavior in materials and supramolecular assemblies.

Chiroptical Spectroscopy: For chiral derivatives of this compound, techniques like circular dichroism (CD) and vibrational circular dichroism (VCD) can provide detailed information about their three-dimensional structure in solution.

Ultrafast Spectroscopy: Techniques like transient absorption spectroscopy can be used to study the excited-state dynamics of the molecule on femtosecond to nanosecond timescales, providing crucial information for photochemical applications.

A summary of advanced spectroscopic techniques and their potential insights is presented in the table below:

| Spectroscopic Technique | Information Gained | Potential Application |

| Solid-State NMR (ssNMR) | Packing, polymorphism, intermolecular distances in the solid state. | Materials science, understanding crystal engineering. |

| Circular Dichroism (CD) | Absolute configuration and conformation of chiral derivatives. | Asymmetric catalysis, chiral recognition. |

| Transient Absorption Spectroscopy | Excited-state lifetimes, reaction intermediates. | Photochemistry, development of molecular switches. |

By employing these sophisticated techniques, a more complete and nuanced understanding of the structure-property relationships of this compound and its derivatives can be achieved.

Expanding Applications in Advanced Supramolecular and Materials Science Research

The urea functionality is a well-known hydrogen-bonding motif that can drive the self-assembly of molecules into ordered supramolecular structures. researchgate.net The presence of the nitro group, a potential hydrogen bond acceptor and an electron-withdrawing group, adds another layer of functionality that can be exploited in materials science.

Prospective Applications:

Supramolecular Gels: The ability of urea derivatives to form gels in organic solvents is well-documented. researchgate.net Future research could explore the gelation properties of this compound and its analogs, leading to the development of new "smart" materials that respond to external stimuli like light, heat, or chemical analytes.

Anion Recognition and Sensing: The N-H protons of the urea group are acidic enough to act as hydrogen bond donors for anions. Asymmetric urea derivatives have been shown to bind and sense anions. tandfonline.com The combination of the urea moiety and the chromophoric nitrophenyl group in this compound makes it a promising candidate for the development of colorimetric or fluorescent anion sensors.

Crystal Engineering and Polymorphism: The directed assembly of molecules in the solid state is a cornerstone of crystal engineering. The interplay of hydrogen bonding from the urea group and potential π-π stacking interactions from the nitrophenyl ring could lead to the formation of interesting and potentially useful crystal structures and polymorphs with distinct physical properties.

A table outlining potential applications in these advanced fields is given below:

| Application Area | Key Molecular Feature | Potential Outcome |

| Supramolecular Gels | Hydrogen bonding of the urea group. | Stimuli-responsive soft materials, drug delivery matrices. |

| Anion Sensing | N-H donors and the nitrophenyl chromophore. | Colorimetric sensors for environmentally or biologically relevant anions. |

| Crystal Engineering | Directional hydrogen bonding and π-π stacking. | Novel crystalline materials with tailored optical or electronic properties. |

The exploration of these applications could position this compound as a valuable building block in the development of new functional materials and supramolecular systems.

常见问题

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3,3-dimethyl-1-(2-nitrophenyl)urea in laboratory settings?

- Methodological Answer : The compound can be synthesized via urea-forming reactions between isocyanates and amines. For example, reacting 2-nitrophenyl isocyanate with dimethylamine in an inert solvent (e.g., dichloromethane) under reflux, with a base like triethylamine to neutralize HCl byproducts . Alternative routes using triphosgene as a carbonyl source have been reported for analogous ureas, involving sequential condensation of nitro-substituted anilines under controlled stoichiometry .

Q. How can researchers confirm the molecular structure and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- FT-IR : Confirm urea C=O stretching (~1640–1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ for asymmetric NO₂ stretch).

- NMR : ¹H NMR should show signals for aromatic protons (δ 7.5–8.5 ppm), dimethyl groups (δ 1.2–1.5 ppm), and urea NH (δ 5–6 ppm if not deuterated).

- X-ray crystallography : Resolve crystal packing and bond angles, as demonstrated for structurally similar diphenylureas .

- HPLC-MS : Verify purity and molecular ion peaks (e.g., [M+H]⁺) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Storage : Keep in a dry, ventilated area at <25°C, away from ignition sources (P403+P233) .

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact (H315, H319). In case of inhalation, move to fresh air (P304+P340) .

- Waste disposal : Follow institutional guidelines for urea derivatives (P501) .

Advanced Research Questions

Q. How does the 2-nitrophenyl substituent influence the compound’s bioactivity compared to other aryl groups?

- Methodological Answer : Structure-activity relationship (SAR) studies on analogous ureas (e.g., anti-cancer compound 47d) show that electron-withdrawing nitro groups enhance interactions with hydrophobic pockets in enzymes or receptors. Computational modeling (e.g., DFT/B3LYP) can predict charge distribution and binding affinity, while in vitro assays (e.g., anti-proliferative screens in Jurkat or MCF-7 cells) validate activity . Replace the nitro group with chloro or methyl groups to assess potency changes .

Q. What experimental strategies mitigate stability issues of this compound under varying pH and temperature?

- Methodological Answer :

- pH stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 37°C, monitoring via HPLC. Nitro groups are typically stable in acidic conditions but may hydrolyze under strong alkaline conditions.

- Thermal stability : Use TGA/DSC to identify decomposition temperatures (>135°C for similar nitrophenyl ureas) . Store samples at –20°C in amber vials to prevent photodegradation .

Q. How can researchers resolve contradictions in reported biological data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions or impurities. Strategies include:

- Reproducibility checks : Replicate studies using standardized protocols (e.g., MTT assay with matched cell lines and serum concentrations).

- Impurity profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed urea or nitro-reduced derivatives) .

- Target validation : Employ CRISPR/Cas9 knockouts or siRNA to confirm specificity for suspected molecular targets .

Q. What advanced spectroscopic techniques elucidate electronic and steric effects of the dimethyl and nitro groups?

- Methodological Answer :

- XPS : Quantify electron density on nitrogen atoms in the urea and nitro groups.

- SC-XRD : Resolve steric hindrance from dimethyl groups; compare torsion angles with less hindered analogs .

- UV-vis spectroscopy : Study π→π* transitions in the nitroaryl moiety; correlate with solvatochromic shifts in polar solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。